molecular formula C11H17N2O4S- B14057768 2-[2-(4-Amino-3-methylphenyl)ethylamino]ethyl sulfate

2-[2-(4-Amino-3-methylphenyl)ethylamino]ethyl sulfate

Cat. No.: B14057768
M. Wt: 273.33 g/mol
InChI Key: PAKRTBVWAWXANG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-(4-amino-3-methylphenyl)ethyl]amino}ethyl sulfate is a chemical compound known for its role as a color developing agent in photographic processesThis compound is used in the development of color films, where it plays a crucial role in forming color dye molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-amino-3-methylphenyl)ethyl]amino}ethyl sulfate involves the reaction of 4-amino-3-methylphenyl ethylamine with ethylene oxide, followed by sulfonation with sulfuric acid. The reaction conditions typically include controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with enhanced safety and efficiency measures .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-amino-3-methylphenyl)ethyl]amino}ethyl sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-{[2-(4-amino-3-methylphenyl)ethyl]amino}ethyl sulfate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

    Biology: Employed in biochemical assays and as a marker in molecular biology studies.

    Medicine: Investigated for potential therapeutic applications due to its chemical properties.

    Industry: Widely used in the photographic industry for color film development.

Mechanism of Action

The mechanism of action of 2-{[2-(4-amino-3-methylphenyl)ethyl]amino}ethyl sulfate involves its role as a developing agent in photographic processes. After reducing a silver atom in a silver halide crystal, the oxidized developing agent combines with a color coupler to form a color dye molecule. This process is crucial for the development of color images in photographic films .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(4-amino-3-methylphenyl)ethyl]amino}ethyl sulfate is unique due to its specific chemical structure, which provides optimal performance in color development processes. Its ability to form stable color dye molecules makes it a preferred choice in the photographic industry .

Properties

Molecular Formula

C11H17N2O4S-

Molecular Weight

273.33 g/mol

IUPAC Name

2-[2-(4-amino-3-methylphenyl)ethylamino]ethyl sulfate

InChI

InChI=1S/C11H18N2O4S/c1-9-8-10(2-3-11(9)12)4-5-13-6-7-17-18(14,15)16/h2-3,8,13H,4-7,12H2,1H3,(H,14,15,16)/p-1

InChI Key

PAKRTBVWAWXANG-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=CC(=C1)CCNCCOS(=O)(=O)[O-])N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.